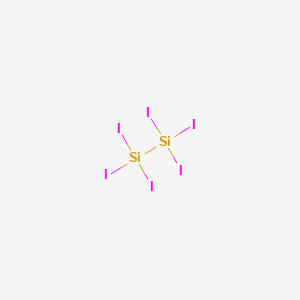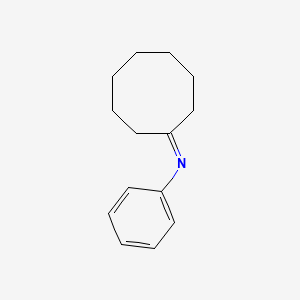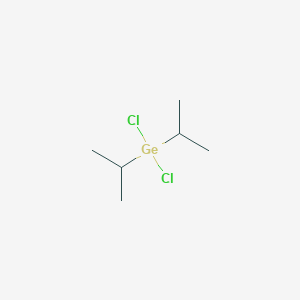
Hexaiododisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexaiododisilane is an inorganic compound with the chemical formula Si₂I₆. It is a member of the halogenated disilanes family, which are characterized by the presence of an Si-Si single bond.
Preparation Methods
Hexaiododisilane can be synthesized through the dephenylation of hexaphenyldisilane using acetyl iodide in the presence of an aluminum halide. The reaction typically involves the following steps :
Dephenylation Reaction: Hexaphenyldisilane is reacted with acetyl iodide in the presence of aluminum iodide.
Purification: The resulting product is purified via sublimation to obtain pure this compound.
The reaction conditions generally require a controlled environment to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Hexaiododisilane undergoes various types of chemical reactions, including:
Reduction: this compound can be reduced to disilane (Si₂H₆) using reducing agents.
Substitution: The iodine atoms in this compound can be substituted with other halogens or functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen gas for reduction and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Hexaiododisilane has several scientific research applications, including:
Mechanism of Action
The mechanism by which hexaiododisilane exerts its effects involves the cleavage of the Si-I bonds and the subsequent formation of Si-Si bonds. This process is facilitated by the presence of reducing agents or other reactive species that can interact with the iodine atoms. The molecular targets and pathways involved in these reactions are primarily related to the silicon and iodine atoms in the compound.
Comparison with Similar Compounds
Hexaiododisilane can be compared with other halogenated disilanes, such as hexachlorodisilane (Si₂Cl₆) and hexabromodisilane (Si₂Br₆). These compounds share similar structural features but differ in their halogen atoms, which can influence their reactivity and applications .
Hexachlorodisilane (Si₂Cl₆): Known for its use as a reagent and precursor to silicon metal.
Hexabromodisilane (Si₂Br₆): Similar to this compound but with bromine atoms instead of iodine.
This compound is unique due to its iodine atoms, which can impart different reactivity and properties compared to its chlorinated and brominated counterparts.
Properties
CAS No. |
13510-43-5 |
|---|---|
Molecular Formula |
I6Si2 |
Molecular Weight |
817.60 g/mol |
IUPAC Name |
triiodo(triiodosilyl)silane |
InChI |
InChI=1S/I6Si2/c1-7(2,3)8(4,5)6 |
InChI Key |
CIEKVFFSPFYSHN-UHFFFAOYSA-N |
Canonical SMILES |
[Si]([Si](I)(I)I)(I)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4,4-Bis(4-{[(2-methoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14719874.png)





![Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14719903.png)



